homo-AMPA

描述

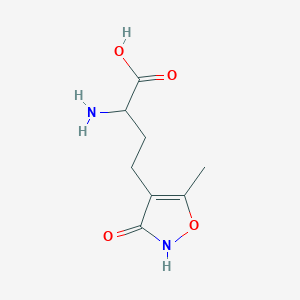

Structure

3D Structure

属性

分子式 |

C8H12N2O4 |

|---|---|

分子量 |

200.19 g/mol |

IUPAC 名称 |

2-amino-4-(5-methyl-3-oxo-1,2-oxazol-4-yl)butanoic acid |

InChI |

InChI=1S/C8H12N2O4/c1-4-5(7(11)10-14-4)2-3-6(9)8(12)13/h6H,2-3,9H2,1H3,(H,10,11)(H,12,13) |

InChI 键 |

NZDIZJGEDFARSV-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=O)NO1)CCC(C(=O)O)N |

同义词 |

2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid homo-AMPA |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Homo Ampa

Diverse Synthetic Routes for Homo-AMPA and its Analogues

Multiple synthetic strategies have been developed to access this compound and its structural analogues. A versatile approach involves building the isoxazole (B147169) ring system first, followed by the introduction of the amino acid side chain. nih.gov One prominent method is the Ugi four-component condensation reaction. ebi.ac.uk This reaction efficiently brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex adduct, which can then be converted to the target amino acid. For the synthesis of this compound, 3-(3-ethoxy-5-methylisoxazol-4-yl)propanal was used as the key aldehyde component. ebi.ac.ukacs.org

Another strategic approach focuses on creating analogues by modifying the core structure. For instance, the synthesis of C-3 carboxy analogues of this compound has been explored starting from the key intermediate ethyl-4-acetyl-5-methylisoxazole-3-carboxylate. umt.edu Furthermore, the synthesis of pyrazolone (B3327878) bioisosteres of this compound, where the 3-isoxazolol ring is replaced by a 3-pyrazolone ring, demonstrates the exploration of alternative heterocyclic cores. researchgate.net This particular synthesis involved unexpected reaction pathways, highlighting the chemical complexity of these structures. researchgate.net

The table below summarizes key aspects of reported synthetic routes.

Table 1: Overview of Synthetic Routes for this compound and Analogues

| Target Compound | Key Starting Material/Intermediate | Synthetic Strategy | Reference |

|---|---|---|---|

| (RS)-Homo-AMPA | 3-(3-ethoxy-5-methylisoxazol-4-yl)propanal | Ugi four-component condensation | ebi.ac.uk |

| This compound Analogues (C-3 Carboxy) | Ethyl-4-acetyl-5-methylisoxazole-3-carboxylate | Isoxazole ring functionalization | umt.edu |

| Pyrazolone Analogues of this compound | N/A | Bioisosteric replacement of the isoxazole ring with a pyrazolone ring | researchgate.net |

Stereochemical Considerations in this compound Synthesis

The biological activity of this compound is highly dependent on its stereochemistry at the α-carbon. The (S)-enantiomer is a potent and specific agonist at the mGlu6 receptor, whereas the (R)-enantiomer is inactive at mGlu receptors but acts as a weak NMDA receptor antagonist. ebi.ac.uk Therefore, controlling the stereochemical outcome of the synthesis is paramount.

A significant challenge in this compound synthesis is the propensity for racemization during chemical transformations, particularly during deprotection steps. ebi.ac.uk In a synthesis utilizing the Ugi reaction, the initial products were diastereomeric amides which could be separated. ebi.ac.ukacs.org However, the subsequent deprotection to yield the final amino acid led to extensive racemization. ebi.ac.uk

To obtain the pure enantiomers, a combination of crystallization and preparative chiral High-Performance Liquid Chromatography (HPLC) was required. ebi.ac.uk This multi-step purification process was necessary to achieve high enantiomeric excess (ee) for both (S)-homo-AMPA (99.7% ee) and (R)-homo-AMPA (99.9% ee). ebi.ac.uk The absolute configuration of the separated enantiomers was rigorously determined using a combination of 1H NMR spectroscopy on their diastereomeric precursors and circular dichroism studies on the final products. ebi.ac.uk

Table 2: Properties of this compound Enantiomers

| Enantiomer | Biological Activity | Receptor Target | Potency | Reference |

|---|---|---|---|---|

| (S)-Homo-AMPA | Agonist | mGlu6 | EC₅₀ = 58 ± 11 µM | ebi.ac.uk |

Strategies for Chemical Modification and Scaffold Exploration

Chemical modification of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and developing ligands with novel pharmacological profiles. These modifications typically target three main areas of the molecule: the amino acid side chain, the isoxazole ring, and the substituents on the isoxazole ring.

One approach involves homologation, which is the systematic extension of the carbon chain linking the α-amino group and the isoxazole ring. A homologous series of 3-isoxazolol bioisosteres has been synthesized, ranging from derivatives with a shorter chain (like AMPA) to those with longer chains, such as (RS)-2-amino-5-(3-hydroxy-5-methylisoxazol-4-yl)pentanoic acid. nih.gov This allows for the investigation of how the distance between the key pharmacophoric groups influences receptor selectivity and potency. nih.gov

Another major strategy is bioisosteric replacement of the core heterocyclic system. Researchers have successfully synthesized 3-pyrazolone analogues of this compound, where the 3-hydroxyisoxazole moiety is replaced with a 1,2-dihydro-5-methyl-3-oxo-3H-pyrazol-4-yl group. researchgate.net This type of modification explores how different heterocyclic scaffolds can mimic the electronic and steric properties of the original isoxazole ring to interact with glutamate (B1630785) receptors. researchgate.net

Furthermore, modifications to the substituents on the isoxazole ring are common. In analogues of the related compound AMPA, the methyl group at the C-5 position has been replaced with various other groups, including different 5-membered heterocyclic rings, to probe the size and nature of the binding pocket. researchgate.net

Table 3: Examples of this compound Scaffold Modifications

| Modification Strategy | Modified Moiety | Example Analogue | Purpose of Modification | Reference |

|---|---|---|---|---|

| Homologation | Alkyl chain length | (RS)-2-amino-5-(3-hydroxy-5-methylisoxazol-4-yl)pentanoic acid | Investigate effect of distance between pharmacophores | nih.gov |

| Bioisosteric Replacement | Heterocyclic Core | (RS)-2-amino-4-(1,2-dihydro-5-methyl-3-oxo-3H-pyrazol-4-yl)butyric acid | Explore alternative scaffolds for receptor interaction | researchgate.net |

Pharmacological Characterization of Homo Ampa

Agonist Activity and Selectivity at Metabotropic Glutamate (B1630785) Receptor 6 (mGluR6)

Homo-AMPA has been identified as a highly selective agonist at the metabotropic glutamate receptor subtype 6 (mGluR6). acs.orgnih.gov The agonist activity is stereospecific, residing primarily in the (S)-enantiomer. acs.orgebi.ac.uk

Studies have characterized (S)-homo-AMPA as a specific agonist at the mGluR6 receptor. nih.govebi.ac.uk Its potency has been quantified, demonstrating a clear dose-dependent activation of this receptor subtype. Research has established an EC₅₀ value of 58 ± 11 μM for (S)-homo-AMPA at mGluR6. acs.orgnih.govebi.ac.uk The (R)-enantiomer, in contrast, was found to be inactive at all tested metabotropic glutamate receptors (mGluR1-7). acs.orgebi.ac.uk

Potency of (S)-Homo-AMPA at mGluR6

| Compound | Receptor Target | Pharmacological Action | Potency (EC₅₀) |

|---|---|---|---|

| (S)-Homo-AMPA | mGluR6 | Agonist | 58 ± 11 μM |

The efficacy of (S)-homo-AMPA at mGluR6 is comparable to that of the endogenous agonist, (S)-glutamic acid. nih.govebi.ac.uk Research indicates that (S)-homo-AMPA is approximately four times weaker than (S)-glutamic acid, which has an EC₅₀ value of 20 ± 3 μM at the same receptor. ebi.ac.uknih.govebi.ac.uk

Other related compounds show varied activity at mGluR6. For instance, 2-aminoadipic acid acts as an agonist at both mGluR6 and mGluR2. ebi.ac.uk In contrast, AMPA itself and a higher homologue of this compound, (RS)-2-amino-5-(3-hydroxy-5-methylisoxazol-4-yl)pentanoic acid, exhibit only weak agonist effects at mGluR6. ebi.ac.uk

Comparative Agonist Potency at mGluR6

| Compound | Potency (EC₅₀) | Notes |

|---|---|---|

| (S)-Glutamic Acid | 20 ± 3 μM | Endogenous agonist |

| (S)-Homo-AMPA | 58 ± 11 μM | Specific mGluR6 agonist |

| AMPA | Weak Agonist Effect | - |

| 2-Aminoadipic acid | Agonist | Also an agonist at mGluR2 |

Potency and Efficacy Profiling of this compound at mGluR6

Evaluation of Specificity Against Other Glutamate Receptor Subtypes

A key feature of this compound's pharmacological profile is its high specificity for mGluR6 over other glutamate receptors, both ionotropic and metabotropic. ebi.ac.ukacs.org

Despite its name, this compound is inactive at ionotropic AMPA receptors. researchgate.netebi.ac.uk This lack of interaction is a critical distinguishing characteristic, as the prototypical agonist AMPA selectively activates these ion channels. ebi.ac.uk This inactivity has been consistently demonstrated in various pharmacological assays. researchgate.netacs.org

Further evaluation has confirmed that this compound does not interact significantly with other ionotropic glutamate receptors. researchgate.netebi.ac.uk Specifically, it has been shown to be inactive at kainate receptors. researchgate.net While the (S)-enantiomer of this compound shows no significant effect at NMDA receptors, its stereoisomer, (R)-homo-AMPA, has been identified as a weak NMDA receptor antagonist, with a measured IC₅₀ value of 131 ± 18 μM. acs.orgebi.ac.uk

This compound exhibits remarkable selectivity among the eight subtypes of metabotropic glutamate receptors. researchgate.netresearchgate.net Studies have shown that both (S)- and (R)-homo-AMPA are inactive at mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, and mGluR7. researchgate.netresearchgate.netebi.ac.uk

The interaction of this compound with mGluR8 has been a subject of more recent investigation. researchgate.netresearchgate.net While initial characterizations established this compound as a selective mGluR6 agonist, some studies have suggested that certain effects of this compound observed in tissues lacking mGluR6 expression could potentially be mediated by mGluR8. researchgate.netnih.gov However, its primary and well-established activity is as a selective agonist for mGluR6. acs.orgnih.gov

Selectivity Profile of this compound

| Receptor Subtype | Activity of (S)-Homo-AMPA | Activity of (R)-Homo-AMPA |

|---|---|---|

| AMPA Receptor | Inactive | Inactive |

| Kainate Receptor | Inactive | Inactive |

| NMDA Receptor | Inactive | Weak Antagonist (IC₅₀ = 131 ± 18 μM) |

| mGluR1 | Inactive | Inactive |

| mGluR2 | Inactive | Inactive |

| mGluR3 | Inactive | Inactive |

| mGluR4a | Inactive | Inactive |

| mGluR5 | Inactive | Inactive |

| mGluR6 | Agonist (EC₅₀ = 58 ± 11 μM) | Inactive |

| mGluR7 | Inactive | Inactive |

| mGluR8 | Not fully characterized; potential activity suggested | Not fully characterized |

Determination of Lack of Activity at N-Methyl-D-aspartate (NMDA) and Kainate Receptors

Receptor Binding Studies and Affinity Measurements for mGluR6

The pharmacological characterization of this compound's interaction with the metabotropic glutamate receptor 6 (mGluR6) has been primarily defined through functional assays rather than direct radioligand binding studies. Research indicates that conducting direct binding assays for mGluR6 has been challenging. For instance, studies using the group III mGluR radioligand [3H]L-AP4 did not detect specific binding in cells transfected with the mGluR6 receptor wikigenes.org. Consequently, the affinity and potency of this compound at mGluR6 are typically characterized by its functional agonist activity.

(S)-homo-AMPA has been identified as a selective and potent agonist for the mGluR6 receptor. nih.govresearchgate.net Its potency is often compared to that of the endogenous agonist, (S)-glutamic acid. nih.gov The key measure of this activity is the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response.

Detailed research findings have established the following functional potency for (S)-homo-AMPA at the mGluR6 receptor:

Table 1: Functional Potency of (S)-homo-AMPA at mGluR6

| Compound | Receptor | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| (S)-homo-AMPA | mGluR6 | EC50 | 58 ± 11 | nih.gov |

The data indicates that (S)-homo-AMPA is a potent agonist at mGluR6, with a potency approximately three times weaker than that of (S)-glutamic acid at this receptor. nih.gov It is noteworthy that the activity of this compound is stereospecific. The (R)-enantiomer, (R)-homo-AMPA, is inactive at mGluR6 and other mGlu receptors (mGlu1-7). nih.gov However, (R)-homo-AMPA has been shown to be a weak antagonist at the N-methyl-D-aspartic acid (NMDA) receptor with a half-maximal inhibitory concentration (IC50) of 131 ± 18 µM. nih.govnih.gov (S)-homo-AMPA itself does not exhibit significant activity at other ionotropic glutamate receptors (iGluRs). nih.gov

Molecular and Cellular Mechanisms of Action of Homo Ampa at Mglur6

Ligand-Receptor Interaction Dynamics

The binding of an agonist to a receptor is the first critical step in signal transduction. For homo-AMPA and mGluR6, this interaction involves specific structural features of both the ligand and the receptor's binding site, leading to conformational changes that propagate the signal.

Metabotropic glutamate (B1630785) receptors, including mGluR6, possess a large, extracellular N-terminal domain that forms a "venus flytrap" structure where the agonist binds. sigmaaldrich.comijbs.com This binding domain is crucial for the receptor's function. While the endogenous agonist for mGluR6 is glutamate, the synthetic compound this compound has been identified as a potent and selective agonist for this receptor subtype. nih.govwikigenes.org Studies have shown that (S)-homo-AMPA is a specific agonist at mGluR6 with an EC50 value of 58 ± 11 μM. nih.govebi.ac.uk The specificity of this compound for mGluR6 is notable, as it shows no significant activity at other metabotropic glutamate receptors (mGluR1-5, 7) or at ionotropic glutamate receptors. ebi.ac.ukresearchgate.net However, it has been observed to be a weak N-methyl-D-aspartic acid (NMDA) receptor antagonist. nih.govsemanticscholar.org

The binding of agonists like L-AP4 and L-SOP to mGluR6 can be influenced by specific amino acid residues within the binding site. For instance, the substitution of lysine (B10760008) with glutamine at position 58 in the mGluR6 protein is thought to result in lower affinity for these ligands. nih.gov

Agonist Binding Site Characterization on mGluR6

Downstream Intracellular Signaling Cascades of mGluR6 Activation

Upon activation by this compound, mGluR6 initiates a series of intracellular signaling events, primarily through its coupling to G-proteins. These cascades ultimately lead to the modulation of cellular function.

Metabotropic glutamate receptor 6 belongs to Group III of the mGluR family, which are known to couple to inhibitory G-proteins, specifically of the Gi/o family. biomolther.orgnumberanalytics.com This coupling is a hallmark of their signaling mechanism. The activation of mGluR6 by an agonist leads to the activation of these G-proteins. uniprot.org Research has demonstrated that mGluR6 couples efficiently to Gαo. wikigenes.org

A primary downstream effect of Gi/o protein activation is the inhibition of adenylate cyclase. uniprot.orgnumberanalytics.comproteinatlas.org This enzyme is responsible for the synthesis of cyclic AMP (cAMP), a crucial second messenger. By inhibiting adenylate cyclase, the activation of mGluR6 leads to a decrease in intracellular cAMP levels. numberanalytics.com This reduction in cAMP can then influence the activity of other downstream effectors, such as protein kinase A (PKA). mdpi.com While studies in expression systems have consistently shown that mGluR6 can negatively couple to adenylate cyclase via Gi, some research in native retinal bipolar cells suggests that the primary signaling pathway may involve Goα rather than Giα. nih.govjneurosci.org

The primary modulatory effect of mGluR6 activation on intracellular messengers is the reduction of cAMP levels, as described above. numberanalytics.com This change in a key second messenger can have widespread effects on cellular processes. In the context of the retina, the activation of mGluR6 and the subsequent G-protein-mediated signaling cascade lead to the closure of transient receptor potential cation channel subfamily M member 1 (TRPM1) channels. nih.govsemanticscholar.org This channel closure results in the hyperpolarization of ON bipolar cells, which is a fundamental step in visual signal processing. nih.govsemanticscholar.org

The signaling cascade initiated by mGluR6 activation is a key mechanism for modulating synaptic transmission. By decreasing cAMP levels and influencing ion channel activity, this compound, through its action on mGluR6, can finely tune neuronal responses.

Coupling to G-Protein and Effector Systems (e.g., Adenylate Cyclase Inhibition)

Role of Auxiliary Proteins in mGluR6 Modulation by this compound (if applicable)

The function and signaling of G-protein coupled receptors can be modulated by auxiliary proteins. These proteins can influence receptor trafficking, localization, and signaling efficacy. While the direct interaction of specific auxiliary proteins with mGluR6 in the context of this compound activation is not extensively detailed in the provided search results, the general principles of GPCR regulation suggest their potential involvement. For instance, proteins containing PDZ domains are known to interact with the C-termini of some metabotropic glutamate receptors, influencing their localization and function. biomolther.org Additionally, other interacting proteins like Homer and Pick-1 have been implicated in the complex intracellular regulation of mGlu receptors. sigmaaldrich.com However, specific data on auxiliary proteins directly modulating the interaction between this compound and mGluR6 is not prominently available.

Neurobiological Applications of Homo Ampa As a Research Tool

In Vitro Methodologies for Studying mGluR6 Function with Homo-AMPA

In vitro preparations are fundamental for dissecting the molecular and cellular functions of mGluR6. The use of this compound in these controlled environments has enabled detailed characterization of the receptor's signaling properties.

Electrophysiological techniques are pivotal in understanding the direct impact of mGluR6 activation on cellular excitability. While much of the foundational work on mGluR6 physiology in native tissues like the retina has utilized broader group III mGluR agonists such as L-AP4, the principles underlying these studies are directly applicable to investigations with the more selective this compound. nih.govrndsystems.comtocris.com

In the vertebrate retina, glutamate (B1630785) released from photoreceptors in the dark activates mGluR6 on the dendrites of ON-bipolar cells. nih.goventokey.commdpi.com This activation is coupled to a G-protein cascade that leads to the closure of a non-selective cation channel, TRPM1, resulting in the hyperpolarization of the bipolar cell. nih.govmdpi.com In experimental settings, application of a group III mGluR agonist mimics this effect. Electrophysiological recordings from retinal slices would demonstrate that perfusion with this compound silences the activity of ON-bipolar cells.

In recombinant expression systems, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293, CHO) engineered to express mGluR6, two-electrode voltage clamp or patch-clamp recordings can be used. In these systems, co-expression of mGluR6 with its downstream signaling partners (e.g., G-proteins, TRPM1) allows for the direct measurement of ion channel modulation by this compound, confirming its agonistic activity and facilitating the screening of potential antagonists or modulators.

Beyond direct electrical measurements, the functional consequences of mGluR6 activation can be monitored through changes in intracellular second messengers and ion concentrations.

Calcium Imaging: Studies have shown that activation of group III mGluRs, including mGluR6, can lead to an inhibition of calcium (Ca2+) influx. researchgate.net In rat bone marrow stromal cells, which express mGluR6, application of L-glutamate was found to inhibit membrane Ca2+ influx. researchgate.net Using fluorescent Ca2+ indicators like Fura-2, researchers can visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in real-time. Application of this compound to mGluR6-expressing cells would be expected to cause a decrease in [Ca2+]i, providing a functional readout of receptor activation. researchgate.netresearchgate.net

Biochemical Assays: These assays measure the engagement of specific signaling pathways downstream of receptor activation. Since mGluR6 is a member of the Group III mGluRs, it is coupled to Gαi/o proteins, which inhibit adenylyl cyclase. mdpi.comsigmaaldrich.com

cAMP Assays: In Chinese Hamster Ovary (CHO) cells transfected with the mGluR6 receptor, activation by an agonist leads to an inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. guidetopharmacology.org Therefore, a common biochemical assay involves stimulating adenylyl cyclase (e.g., with forskolin) and then measuring the ability of this compound to inhibit this effect.

Inositol (B14025) Phosphate (B84403) (IP) Assays: While typically associated with Gαq-coupled receptors, by co-expressing mGluR6 with a promiscuous G-protein like Gα15 in HEK293 cells, receptor activation can be rerouted to the phospholipase C pathway. This allows for the measurement of inositol phosphate accumulation as a surrogate marker of agonist activity. guidetopharmacology.orgmedchemexpress.com

Table 1: In Vitro Agonist Activity at mGluR6

| Compound | Agonist Type | EC₅₀ Value (μM) | Assay System | Reference |

|---|---|---|---|---|

| (S)-homo-AMPA | Selective Agonist | 58 ± 11 | Recombinant mGlu6 | ebi.ac.uk |

| (S)-Glutamic acid | Endogenous Agonist | 20 ± 3 | Recombinant mGlu6 | ebi.ac.uk |

| L-AP4 | Group III Agonist | 1.0 - 2.4 | Recombinant mGlu6 | rndsystems.comtocris.commedchemexpress.com |

The discovery of mGluR6 expression in non-retinal cell types has expanded the application of this compound in cell culture models. nih.gov For instance, mGluR6 has been identified in human keratinocyte cell lines. In these cells, this compound can be used to investigate the receptor's role in modulating cellular processes like phagocytosis through signaling pathways such as the CaM KII/ERK/myosin light chain (MLC) cascade. nih.gov Similarly, its expression in bone marrow stromal cells allows for studies, using this compound as a selective tool, into its function in regulating Ca2+ influx and nitric oxide production. nih.govresearchgate.net

Calcium Imaging and Biochemical Assays for mGluR6 Activation

In Vivo Studies Utilizing this compound in Preclinical Animal Models

The use of this compound in preclinical animal models has been instrumental in exploring the physiological functions of mGluR6 beyond the retina, revealing its involvement in complex neural circuits and behaviors.

The primary and most well-characterized role of mGluR6 is in the visual system. entokey.comwikigenes.org It is the key receptor that mediates the transmission of the "light ON" signal from photoreceptors to ON-bipolar cells. mdpi.com In vivo studies using animal models, such as mice with targeted gene deletion of mGluR6, have demonstrated a complete loss of the ON-response in the electroretinogram, confirming the receptor's essential role. wikigenes.org

While broader agonists are often used, local administration of this compound into the vitreous humor of the eye can selectively activate this pathway. The functional consequences can be monitored non-invasively. For example, functional magnetic resonance imaging (fMRI) in rodents has shown that blockade of mGluR6 receptors diminishes signals in the dorsal lateral geniculate nucleus (dLGN) that are driven by blue light, a pathway involving ON-bipolar cells. entokey.com Using this compound as an agonist in similar in vivo paradigms allows for precise mapping of the downstream circuits activated by mGluR6.

Perhaps one of the most significant applications of this compound has been in uncovering potential extra-retinal roles for mGluR6, particularly in pain modulation. nih.gov Studies involving direct microinjection of this compound into the ventrolateral periaqueductal grey (vlPAG), a critical brain region for descending pain control, have yielded intriguing results. nih.govresearchgate.net

In these experiments, local administration of this compound was found to modulate the activity of pain-transmitting neurons in a downstream area, the rostral ventromedial medulla (RVM). nih.govresearchgate.net Specifically, this compound produced effects consistent with analgesia: it decreased the spontaneous and pain-evoked firing of "pronociceptive" ON-cells and enhanced the activity of "antinociceptive" OFF-cells. nih.govresearchgate.net These findings provided the first pharmacological evidence suggesting a role for an mGluR6-like receptor in central pain modulation pathways. nih.gov

However, a crucial finding from this research was the inability to detect mGluR6 protein or its transcript in the vlPAG. researchgate.netresearchgate.net This has led to the hypothesis that at the concentrations used, this compound may be acting on another closely related group III receptor, possibly mGluR8, which is known to be present in the PAG. researchgate.netresearchgate.net This highlights the critical importance of correlating pharmacological findings with expression data and underscores how this compound, even in cases of potential off-target activity at higher concentrations, serves as a valuable tool for exploring the function of group III mGluRs in complex processes like pain.

Table 2: Effects of this compound Microinjection in the Ventrolateral Periaqueductal Grey (vlPAG)

| Cell Type (in RVM) | Function | Effect of this compound in vlPAG | Reference |

|---|---|---|---|

| ON-cells | Pronociceptive (Pain-facilitating) | Decreased spontaneous and evoked activity | nih.govresearchgate.net |

| OFF-cells | Antinociceptive (Pain-inhibiting) | Increased ongoing activity | nih.govresearchgate.net |

Methodological Considerations for Localized In Vivo Administration (e.g., Microinjections)

The localized in vivo administration of this compound, typically through microinjections, is a critical technique for elucidating its effects on specific brain regions and neural circuits. This method allows researchers to bypass the blood-brain barrier and deliver the compound directly to a targeted area, offering a high degree of spatial resolution in studying its neurobiological functions. nih.gov

Several key methodological considerations are paramount to ensure the accuracy and reproducibility of such studies. The primary instrument for this procedure is the stereotaxic apparatus, which enables the precise three-dimensional positioning of a microinjection cannula within the brain of an anesthetized animal. The coordinates for the target brain region are determined from a stereotaxic atlas, specific to the species and strain of the animal model being used.

The preparation of the this compound solution is another crucial step. The compound is typically dissolved in an artificial cerebrospinal fluid (aCSF) or a similar buffered saline solution to ensure physiological compatibility and minimize tissue damage. The concentration of the solution is carefully calculated to deliver a specific dose within a very small volume, often in the nanoliter to microliter range.

The microinjection procedure itself requires a slow and steady infusion rate to prevent mechanical damage to the brain tissue and to allow for the diffusion of the compound in the target area. This is typically achieved using a microsyringe pump connected to the injection cannula. After the injection, the cannula is often left in place for a short period to minimize backflow of the solution along the injection track upon withdrawal.

Post-experimental verification of the injection site is essential. This is commonly done through histological analysis. After the behavioral or electrophysiological experiment is complete, the animal is euthanized, and the brain is sectioned and stained to visualize the cannula track and the extent of the diffusion of a co-injected dye or the lesion created by the injection. This step confirms that the effects observed are indeed attributable to the action of this compound in the intended brain region.

A study investigating the role of this compound in pain modulation involved microinjections into the ventrolateral periaqueductal grey (VL-PAG). researchgate.net In this research, the precise delivery of this compound to this specific midbrain region was crucial for observing its antinociceptive effects. researchgate.net Similarly, research on anxiety-like behaviors has utilized microinjections of this compound into the hippocampus. semanticscholar.org

Analysis of Neural Circuitry and Behavioral Correlates in Animal Models

The localized administration of this compound serves as a powerful tool to dissect the function of specific neural circuits and their correlation with observable behaviors in animal models. By selectively activating or modulating neuronal populations within a targeted brain region, researchers can draw causal links between the activity of that circuit and particular behavioral outputs.

One area where this compound has been instrumental is in the study of pain processing. Research has shown that microinjection of this compound into the periaqueductal grey (PAG), a key node in the descending pain modulatory system, can produce analgesic effects. researchgate.netresearchgate.net Specifically, studies in diabetic neuropathic mice demonstrated that intra-PAG administration of this compound decreased mechanical allodynia and increased thermal latency, indicating a reduction in pain sensitivity. researchgate.net These behavioral effects were correlated with changes in the activity of neurons in the rostral ventromedial medulla (RVM), another crucial area in the pain control pathway. researchgate.netsemanticscholar.org The administration of this compound in the PAG was found to decrease the activity of "ON" cells (which are pronociceptive) and increase the activity of "OFF" cells (which are antinociceptive) in the RVM. researchgate.net This provides a clear example of how a molecular tool can be used to link the modulation of a specific brain region to both downstream neural activity and a complex behavioral outcome.

The table below summarizes findings from a study investigating the effects of this compound microinjections in the ventrolateral periaqueductal grey (VL-PAG) on pain-related behaviors and neuronal activity in the rostral ventromedial medulla (RVM) in control and diabetic neuropathic mice.

| Parameter | Effect of this compound in VL-PAG | Animal Group | Citation |

| Mechanical Allodynia | Decreased | Diabetic Neuropathic Mice | researchgate.net |

| Thermal Latency (Tail-Flick) | Increased | Control and Neuropathic Mice | researchgate.net |

| RVM ON Cell Ongoing Activity | Decreased | Control and Neuropathic Mice | researchgate.net |

| RVM ON Cell Pain-Evoked Firing | Decreased | Control and Neuropathic Mice | researchgate.net |

| RVM OFF Cell Ongoing Activity | Increased | Control Mice | researchgate.net |

In the context of anxiety research, microinjection of this compound into the hippocampus has been shown to produce anxiolytic-like effects in animal models. semanticscholar.org The behavioral assessment in these studies often involves standardized tests such as the elevated plus-maze or the open field test, which measure anxiety levels based on the animal's exploratory behavior. nih.gov By observing changes in these behaviors following the targeted application of this compound, researchers can infer the role of the hippocampus in regulating anxiety.

Furthermore, studies utilizing this compound contribute to our understanding of the broader glutamatergic system's role in behavior. While this compound was initially presumed to be a selective agonist for the mGluR6 receptor, research has suggested that its effects in certain brain regions like the PAG may be mediated by other receptors, potentially mGluR8, as mGluR6 is not significantly expressed in this area. researchgate.net This highlights how the use of specific chemical tools, even when their precise molecular targets are under investigation, can drive further inquiry into the complexities of neurotransmitter systems and their influence on neural circuitry and behavior.

The analysis of neural circuitry can also be performed at a more microscopic level. Following behavioral experiments, brain tissue can be processed for immunohistochemistry or in situ hybridization to examine changes in protein expression or gene transcription in the targeted and connected brain regions. For instance, researchers might investigate whether the administration of this compound leads to alterations in the expression of other neurotransmitter receptors, signaling proteins, or markers of neuronal activity like c-Fos. This multi-level analysis, from molecular interactions to circuit-level activity and overt behavior, provides a comprehensive picture of the neurobiological applications of this compound as a research tool.

The table below details the behavioral tests commonly used in animal models to assess the behavioral correlates of administering neuroactive compounds like this compound.

| Behavioral Test | Primary Behavioral Measure | Psychological Construct Assessed | Citation |

| Elevated Plus Maze | Time spent in open vs. closed arms | Anxiety | nih.gov |

| Open Field Test | Time spent in the center vs. periphery, total distance traveled | Anxiety, Locomotor Activity | nih.gov |

| Forced Swim Test | Immobility time | Depressive-like behavior (behavioral despair) | nih.gov |

| Von Frey Test | Paw withdrawal threshold to mechanical stimuli | Mechanical Allodynia (Pain) | researchgate.net |

| Tail-Flick Test | Latency to withdraw tail from a heat source | Thermal Pain Sensitivity | researchgate.net |

Structure Activity Relationship Sar Studies of Homo Ampa Analogues

Identification of Key Pharmacophoric Elements for mGluR6 Agonism

(S)-Homo-AMPA has been identified as a specific agonist at the mGluR6 receptor, demonstrating potency comparable to the endogenous agonist (S)-glutamic acid. ebi.ac.uk This indicates that the structural features present in (S)-homo-AMPA are recognized by the mGluR6 binding site. The mGluR receptors, including mGluR6, possess a large extracellular Venus Flytrap domain (VFTD) where orthosteric agonists like glutamate (B1630785) bind. researchgate.net This domain forms a "clam shell" structure, and ligand binding stabilizes a closed state that triggers downstream signaling. sigmaaldrich.com The 3-isoxazolol moiety in homo-AMPA serves as a bioisostere of the carboxylic acid group found in 2-aminoadipic acid, and this structural element appears to be important for its activity at mGluR6. researchgate.netnih.gov

Impact of Structural Modifications on Potency, Efficacy, and Receptor Selectivity

Structural modifications to the this compound scaffold have been explored to investigate their impact on activity and selectivity at mGluR6 and other glutamate receptors. While (S)-homo-AMPA shows specific agonist activity at mGluR6, the (R)-enantiomer, (R)-homo-AMPA, is inactive at mGluR1-7 and acts as a weak N-methyl-D-aspartic acid (NMDA) receptor antagonist. ebi.ac.uk This highlights the stereoselectivity of the mGluR6 binding site.

Studies have shown that this compound exhibits no significant activity at ionotropic glutamate receptors (iGluRs) such as AMPA and kainate receptors, nor at other Group I and Group III mGluRs (mGluR1, 2, 3, 4, 5, and 7). ebi.ac.ukresearchgate.net However, its activity at mGluR8 has been a subject of investigation, with some studies suggesting it might target mGluR8 at certain doses or in specific tissues where mGluR6 expression is low or absent. researchgate.netresearchgate.net

Compared to other Group III mGluR agonists like L-AP4 and L-SOP, this compound has been described as a weak, albeit selective, agonist for mGluR6. nih.govsigmaaldrich.com For instance, L-AP4 shows higher potency at mGluR4, mGluR8, and mGluR6 compared to mGluR7. medchemexpress.com

Data on the potency of this compound and other agonists at mGluR6 is available from studies using transfected cells. For example, (S)-homo-AMPA has an EC50 of 58 ± 11 µM at mGluR6 expressed in HEK293 cells. ebi.ac.uk This can be compared to the EC50 of (S)-glutamic acid, which is 20 ± 3 µM in the same system. ebi.ac.uk L-AP4 has an EC50 of 1.0 µM at rat mGluR6 expressed in HEK293 cells. medchemexpress.com

Here is a table summarizing some of the activity data:

| Compound | Target Receptor | Activity Type | EC50 (µM) | Reference |

| (S)-Homo-AMPA | mGluR6 | Agonist | 58 ± 11 | ebi.ac.uk |

| (S)-Glutamic acid | mGluR6 | Agonist | 20 ± 3 | ebi.ac.uk |

| (R)-Homo-AMPA | mGluR1-7 | Agonist | Inactive | ebi.ac.uk |

| (R)-Homo-AMPA | NMDA receptor | Antagonist | IC50 = 131 ± 18 | ebi.ac.uk |

| L-AP4 | mGluR6 | Agonist | 1.0 | medchemexpress.com |

| L-AP4 | mGluR4 | Agonist | 0.13 | medchemexpress.com |

| L-AP4 | mGluR8 | Agonist | 0.29 | medchemexpress.com |

| L-AP4 | mGluR7 | Agonist | 249 | medchemexpress.com |

Design and Synthesis of Novel mGluR6 Agonists Based on the this compound Scaffold

The this compound scaffold has served as a starting point for the design and synthesis of novel compounds aimed at achieving improved potency and selectivity for mGluR6. The development of selective agonists and antagonists is crucial for dissecting the physiological roles of individual mGluR subtypes. acnp.org While this compound itself is considered a standard agonist for the pharmacological characterization of mGluR6, the search for more potent and selective ligands continues. ebi.ac.uk

The design of new agonists often involves making modifications to the key pharmacophoric elements identified in SAR studies, such as the amino acid and the isoxazole (B147169) ring, while considering factors like conformational flexibility and potential interactions within the mGluR6 binding site. The structural information available for mGlu receptors, including the VFTD where orthosteric ligands bind, provides a basis for structure-based drug design approaches. researchgate.net

Although specific details on the synthesis and SAR of numerous novel mGluR6 agonists directly derived from the this compound scaffold in publicly available literature are limited, the ongoing research in developing selective ligands for Group III mGluRs, including mGluR6, often builds upon the knowledge gained from studying compounds like this compound and L-AP4. The challenge in developing highly selective ligands for Group III mGluRs lies partly in the high sequence similarity between subtypes like mGluR4 and mGluR6. researchgate.net

Computational Chemistry and Molecular Modeling of Homo Ampa

Molecular Docking Simulations with mGluR6 Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor. This method estimates the binding affinity between the molecule and the receptor based on scoring functions. For homo-AMPA and its interaction with mGluR6, molecular docking simulations would typically involve preparing the 3D structure of both the ligand (this compound) and a model of the mGluR6 receptor binding domain. mdpi.commdpi.comfrontiersin.org

Molecular Dynamics Simulations of this compound-mGluR6 Interactions

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By providing a dynamic view, MD can offer insights into the stability of the ligand-receptor complex, conformational changes in the receptor upon ligand binding, and the nature of interactions over time. researchgate.netchemrxiv.orgbiorxiv.org For the this compound-mGluR6 interaction, MD simulations could be used to study the dynamic behavior of this compound within the mGluR6 binding site, the flexibility of the receptor, and how these factors influence binding and activation.

Research on mGluRs and AMPA receptors has utilized molecular dynamics simulations to understand receptor activation mechanisms, dimerization, and interactions with ligands and other proteins. chemrxiv.orgbiorxiv.org For instance, MD simulations have been employed to study inter-transmembrane domain interactions in mGluRs and their role in tuning receptor activation. biorxiv.org However, detailed findings from molecular dynamics simulations focusing specifically on the dynamic interaction between this compound and mGluR6 were not prominently featured in the provided search results. While the technique is highly relevant to understanding such interactions, specific published studies detailing these simulations for this compound and mGluR6 were not found.

Quantitative Structure-Activity Relationship (QSAR) Analyses for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis involves developing mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can be used to predict the activity of new, untested compounds and to identify the key structural features that are important for activity. orientjchem.orgconicet.gov.aracs.orgiiarjournals.orgresearchmap.jp For this compound derivatives, QSAR studies would aim to understand how modifications to the this compound structure affect its activity at mGluR6 or other related receptors.

QSAR analysis has been widely applied in medicinal chemistry to various classes of compounds, including those targeting glutamate (B1630785) receptors. orientjchem.orgconicet.gov.aracs.orgiiarjournals.orgresearchmap.jp Studies have utilized QSAR to analyze the activity of AMPA receptor modulators and other related compounds. acs.org These analyses often involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with experimental activity data using statistical methods. orientjchem.orgresearchmap.jp While the principles of QSAR are directly applicable to studying this compound derivatives and their interaction with mGluR6, specific published QSAR studies focused explicitly on a series of this compound derivatives and their activity at mGluR6 were not detailed in the provided search results. The search results discuss QSAR in the context of other compound classes or general approaches to receptor ligands. orientjchem.orgconicet.gov.aracs.orgiiarjournals.orgresearchmap.jp

Future Directions and Emerging Research Opportunities

Elucidating Undiscovered or Complex mGluR6-Mediated Physiological Roles and Their Modulation by Homo-AMPA

The metabotropic glutamate (B1630785) receptor 6 (mGluR6) is canonically associated with the retina, specifically in the dendrites of ON-bipolar cells, where it is fundamental for synaptic transmission from photoreceptors. wikigenes.orgbiorxiv.orgarvojournals.org Glutamate released in the dark activates mGluR6, leading to cell hyperpolarization. nih.govsemanticscholar.org However, a growing body of evidence indicates that mGluR6 expression and function are not confined to the visual system. nih.govnih.gov Transcripts and proteins for mGluR6 have been identified in various brain regions, including the hippocampus, cortex, superior colliculus, and nucleus of the solitary tract, as well as in non-neuronal tissues and cells such as the kidney, bone marrow stromal cells, and keratinocytes. nih.govsemanticscholar.orgnih.gov

The selective agonist this compound is a key pharmacological agent for probing these extra-retinal roles. For instance, local administration of this compound into the rat hippocampus has been shown to produce anxiolytic-like effects. nih.govsemanticscholar.org Similarly, studies involving the ventrolateral periaqueductal gray (vlPAG) have demonstrated that this compound can modulate pain perception, suggesting an analgesic potential for mGluR6 activation in this region. nih.govresearchgate.net

Despite these findings, the physiological landscape of mGluR6 remains complex and, in some cases, controversial. A significant challenge in ascribing these functions definitively to mGluR6 is the conflicting data on its expression. Some studies failed to detect mGluR6 transcripts or protein in the vlPAG, leading to the hypothesis that the observed analgesic effects of this compound might be mediated by another group III mGlu receptor, possibly mGluR8, for which this compound's activity has not been fully characterized. researchgate.netresearchgate.net This discrepancy underscores a critical future research direction: the need for comprehensive studies to unequivocally map mGluR6 expression in the central nervous system and periphery. Utilizing this compound in conjunction with mGluR6 knockout models will be crucial to validate whether the observed pharmacological effects are genuinely mGluR6-mediated.

Table 1: Investigated and Potential Extra-Retinal Roles of mGluR6 Using this compound

| Tissue/Brain Region | Observed Effect of this compound Administration | Implied Physiological Role | Status |

|---|---|---|---|

| Hippocampus | Anxiolytic-like effect in a conflict drinking test. nih.gov | Anxiety Modulation | Investigated |

| Periaqueductal Gray (PAG) | Decreased mechanical allodynia and altered activity of ON/OFF cells. nih.govresearchgate.net | Pain Modulation | Investigated, but receptor target disputed. researchgate.netresearchgate.net |

| Bone Marrow Stromal Cells | Regulation of bone matrix. nih.gov | Bone Metabolism | Potential |

Advanced Optogenetic and Chemogenetic Approaches in Conjunction with this compound to Probe mGluR6 Pathways

The complexity of neural circuits requires tools that offer high spatial and temporal precision. Optogenetics and chemogenetics are revolutionary techniques that provide such control over specific neuronal populations and signaling pathways. nih.govresearchgate.net The future of mGluR6 research will undoubtedly benefit from integrating these advanced methodologies with classical pharmacological tools like this compound.

Chemogenetic tools, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offer another layer of control. nih.gov These are engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific synthetic molecules. By expressing an mGluR6-based DREADD in target cells, researchers can remotely and selectively modulate mGluR6 signaling in living animals. This compound could be used in parallel experiments in wild-type animals to validate the physiological relevance of the DREADD-induced effects and to explore the systemic versus circuit-specific consequences of mGluR6 activation. The synergy between this compound pharmacology and these genetic tools will be invaluable for untangling the precise roles of mGluR6 in complex behaviors like anxiety and pain modulation.

Development of New Fluorescent or Radioligand Probes Based on this compound for mGluR6 Imaging

A significant limitation in studying mGluR6 is the scarcity of high-affinity, selective radioligands and the complete absence of fluorescent probes for imaging. While some radioligands like [3H]LY341495 have been used for recombinant mGlu6 receptors, others have shown no specific binding. wikigenes.orgscholaris.ca The development of novel imaging agents is a critical area for future research that would profoundly advance our understanding of mGluR6 distribution, trafficking, and function.

This compound, with its proven selectivity for mGluR6, represents an ideal scaffold for the rational design of such probes. nih.govwikigenes.org A key opportunity lies in synthesizing fluorescently-labeled this compound derivatives. These probes would enable high-resolution visualization of mGluR6 in fixed tissues and live cells, allowing for detailed studies of its subcellular localization, its dynamics in response to synaptic activity, and its potential co-localization with other proteins in the mGluR6 signalplex. arvojournals.org

Similarly, developing a radiolabeled version of this compound or a derivative with higher affinity could provide a powerful tool for positron emission tomography (PET) imaging. A selective mGluR6 PET ligand would allow for the non-invasive mapping and quantification of mGluR6 expression in the living human brain. This would be transformative for investigating the receptor's role in neurological and psychiatric disorders and could help resolve ongoing debates about its expression in various brain regions. The design of these probes based on the this compound structure is a challenging but highly rewarding frontier in molecular pharmacology.

Exploration of Chiral Synthesis and Stereoisomer-Specific Activities of this compound Derivatives

The biological activity of chiral molecules is often highly dependent on their stereochemistry, and this compound is a classic example. Research has definitively shown that the agonist activity at the mGluR6 receptor resides in the (S)-enantiomer, (S)-homo-AMPA. nih.govebi.ac.uk In contrast, the (R)-enantiomer is inactive at mGlu receptors but exhibits weak antagonist activity at the N-methyl-D-aspartic acid (NMDA) receptor. nih.govebi.ac.uk The original synthesis of these enantiomers was achieved through methods including the Ugi four-component condensation followed by challenging separation via preparative chiral High-Performance Liquid Chromatography (HPLC). nih.gov

Future research should focus on developing more efficient and scalable methods for the chiral synthesis of (S)-homo-AMPA. Advances in asymmetric synthesis, including the use of chiral catalysts, could provide more direct and cost-effective routes to the desired enantiomer, facilitating broader research use. nih.gov

Furthermore, the stereospecificity of this compound provides a foundation for exploring novel derivatives. The synthesis and pharmacological evaluation of new chiral analogues based on the this compound scaffold could lead to the discovery of molecules with improved properties, such as:

Higher Potency and Selectivity: Modifications to the core structure could enhance affinity for mGluR6 or further reduce any off-target activity.

Novel Pharmacological Profiles: The development of stereoisomers that act as partial agonists or even antagonists for mGluR6 would be invaluable. An mGluR6-selective antagonist, which is currently unavailable, would be a particularly significant breakthrough. guidetopharmacology.org

Probing the Receptor Binding Pocket: A systematic exploration of structure-activity relationships (SAR) in a series of chiral derivatives would provide deeper insights into the molecular architecture of the mGluR6 ligand-binding domain.

Table 2: Stereoisomer-Specific Activity of this compound

| Stereoisomer | Activity at mGluR6 | Activity at other Receptors | Reference |

|---|---|---|---|

| (S)-homo-AMPA | Specific agonist (EC₅₀ = 58 ± 11 µM) | No significant effect at iGlu receptors or mGlu1-5, 7. | nih.gov |

This targeted exploration of stereochemistry will be instrumental in developing the next generation of pharmacological tools to investigate the multifaceted roles of the mGluR6 receptor.

常见问题

Q. What is the structural and pharmacological basis for Homo-AMPA’s selectivity toward mGlu6 receptors?

this compound [(S)-2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid] is a chiral compound designed to mimic glutamate’s interaction with metabotropic glutamate receptors (mGluRs). Its selectivity for mGlu6 arises from the stereospecific arrangement of its isoxazole ring and extended carbon chain, which aligns with the orthosteric binding pocket of mGlu5. Pharmacological assays using cloned receptor subtypes (e.g., mGlu1–7) revealed that (S)-Homo-AMPA activates mGlu6 with an EC50 of 58 ± 11 µM, comparable to endogenous glutamate (EC50 = 20 ± 3 µM), while (R)-Homo-AMPA exhibits no activity at mGluRs but weak NMDA receptor antagonism . Methodologically, receptor specificity is validated via radioligand binding assays and calcium imaging in transfected cell lines.

Q. What experimental protocols are standard for testing this compound’s analgesic effects in rodent models?

In diabetic neuropathy models, this compound is microinjected into the ventrolateral periaqueductal gray (VL PAG) to assess pain modulation. Key steps include:

- Behavioral assays : Measuring tail-flick latency and paw withdrawal thresholds to quantify analgesia.

- Electrophysiology : Recording ON/OFF cell activity in the rostroventromedial medulla (RVM) to evaluate neuronal correlates of pain suppression.

- Controls : Comparing this compound’s effects with saline or inactive enantiomers to isolate mGlu6-dependent mechanisms . Studies should adhere to ARRIVE guidelines for animal ethics, including randomization, blinding, and sample size justification.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on RVM neuronal activity across different pain models?

In diabetic mice, this compound suppresses RVM ON-cell activity (associated with pain facilitation) and enhances OFF-cell activity (pain inhibition). However, in non-diabetic controls, OFF-cell responses may vary due to baseline differences in glutamatergic tone. To address this:

- Mechanistic dissection : Use optogenetic silencing of PAG-RVM projections to isolate this compound’s direct vs. circuit-level effects.

- Model stratification : Compare neuropathic vs. inflammatory pain models to disentangle disease-specific receptor adaptations.

- Dose-response curves : Test submaximal doses to avoid ceiling effects and reveal subtle modulatory roles .

Q. What methodological challenges arise in synthesizing and characterizing enantiomerically pure this compound, and how do these impact experimental outcomes?

The synthesis of (S)- and (R)-Homo-AMPA requires chiral HPLC or diastereomeric crystallization to achieve >99% enantiomeric excess (ee). Key challenges include:

- Racemization risk : Acidic conditions during deprotection can degrade enantiopurity, necessitating low-temperature protocols.

- Pharmacological validation : Even trace impurities (e.g., 0.3% (R)-enantiomer) may confound results due to off-target NMDA receptor effects. Best practices involve circular dichroism (CD) spectroscopy and NMR-based stereochemical assignments to confirm purity before functional assays .

Q. How does this compound’s efficacy at mGlu6 compare to other selective agonists in modulating spinal nociceptive pathways?

Unlike broad-spectrum mGluR agonists (e.g., L-AP4), this compound’s mGlu6 specificity avoids confounding activation of presynaptic mGlu2/3 receptors. Comparative studies should:

- Use knockout models : Validate mGlu6 dependence by testing this compound in mGlu6<sup>−/−</sup> mice.

- Assess downstream signaling : Quantify cAMP inhibition or MAPK pathway activation in spinal cord slices.

- Cross-validate with antagonists : Co-application of mGlu6-selective antagonists (e.g, CPPG) to block effects .

Methodological Considerations

- Data Presentation : Follow APA guidelines for reporting EC50/IC50 values with 95% confidence intervals and statistical software (e.g., GraphPad Prism) .

- Ethical Compliance : Detail animal welfare measures (e.g., analgesia protocols, humane endpoints) in methods sections to meet journal standards .

- Contradiction Analysis : Use triangulation (behavioral, electrophysiological, molecular data) to reconcile conflicting results and avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。